2-ethoxy-N-(4-fluorophenyl)benzamide

Description

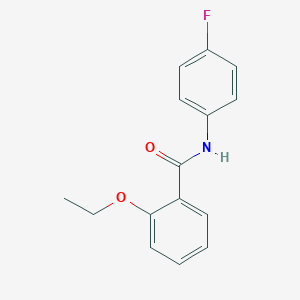

Chemical Name: 2-Ethoxy-N-(4-fluorophenyl)benzamide Molecular Formula: C₁₆H₁₆FNO₂ Molecular Weight: 273.3 g/mol Key Properties:

- logP: 3.29 (indicative of moderate lipophilicity)

- Hydrogen Bond Acceptors: 3

- Hydrogen Bond Donors: 1

- Polar Surface Area: 31.86 Ų

- Stereochemistry: Achiral .

This compound features a benzamide core substituted with an ethoxy group at the 2-position and a 4-fluorophenyl group on the amide nitrogen. Its structural simplicity and tunable substituents make it a scaffold for medicinal chemistry, particularly in gastrokinetic and antifungal applications .

Properties

Molecular Formula |

C15H14FNO2 |

|---|---|

Molecular Weight |

259.27 g/mol |

IUPAC Name |

2-ethoxy-N-(4-fluorophenyl)benzamide |

InChI |

InChI=1S/C15H14FNO2/c1-2-19-14-6-4-3-5-13(14)15(18)17-12-9-7-11(16)8-10-12/h3-10H,2H2,1H3,(H,17,18) |

InChI Key |

NZAOMCCTYFTVRL-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)F |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

Table 1: Substituent-Based Comparison

Pharmacological Activity Comparisons

Physicochemical and Structural Insights

Halogen Substituents :

- Iodo/Chloro Derivatives : Increased molecular weight and halogen bonding (e.g., 2-ethoxy-N-(4-iodophenyl)benzamide) enhance crystallinity but reduce solubility .

- Fluoro Substituents : Improve metabolic stability and membrane permeability (e.g., PC945’s difluorophenyl group enhances antifungal potency) .

Alkoxy vs. Alkyl Groups: Ethoxy groups (e.g., 2-ethoxy-N-(4-ethoxyphenyl)benzamide) increase lipophilicity compared to methoxy analogs, influencing pharmacokinetic profiles .

Tautomerism and Spectral Analysis :

Key Research Findings

- Gastrokinetic Activity : Ethoxy and fluorophenyl groups synergize to enhance gastric motility without dopamine D2 receptor antagonism, minimizing side effects like emesis .

- Antifungal Design : PC945’s triazole and benzamide moieties enable targeted lung delivery, demonstrating the importance of substituent choice in drug delivery .

- Crystallography : Halogenated analogs (e.g., 2-chloro-5-fluoro-N-(4-fluorophenyl)benzamide) form stable crystals due to Cl/F interactions, aiding in structure determination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.